molecular formula C20H20FN5O4S B2598270 3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide CAS No. 2034402-06-5

3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2598270
CAS No.: 2034402-06-5
M. Wt: 445.47
InChI Key: FQSQIAIHTKTUEW-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, triazole, azetidine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Azetidine Formation: The azetidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.

    Sulfonamide Formation: The benzenesulfonamide moiety is typically introduced by reacting a sulfonyl chloride with an amine group.

    Final Coupling: The final step involves coupling the triazole-azetidine intermediate with the benzenesulfonamide derivative under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxymethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole ring is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which could be crucial for its biological activity. The sulfonamide group is also known for its ability to mimic the structure of natural substrates, potentially leading to competitive inhibition of enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-oxo-2-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethyl)benzenesulfonamide: This compound features a trifluoroethoxy group instead of the phenoxymethyl group, which could lead to different biological activities and properties.

    N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom, which might affect its reactivity and binding properties.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzenesulfonamide can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its electronic properties, making it unique compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-fluoro-N-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4S/c21-15-5-4-8-19(9-15)31(28,29)22-10-20(27)25-12-17(13-25)26-11-16(23-24-26)14-30-18-6-2-1-3-7-18/h1-9,11,17,22H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSQIAIHTKTUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CNS(=O)(=O)C2=CC=CC(=C2)F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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